molecular formula C₉¹³C₂H₁₃¹⁵NO₃ B1155399 N-(3-Phenylpropionyl)glycine-3C2,15N

N-(3-Phenylpropionyl)glycine-3C2,15N

Cat. No.: B1155399
M. Wt: 210.2
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Phenylpropionyl)glycine-3C2,15N is a stable isotope-labeled analogue of 3-phenylpropionylglycine (PPG), a medium-chain acyl glycine metabolite with the chemical formula C913C2H1315NO3 and a molecular weight of 210.20 . This compound is primarily used as a critical internal standard in mass spectrometry-based assays for the accurate quantitative analysis of its endogenous counterpart in biological samples such as urine . In research settings, the unlabeled form of this metabolite serves as a specific diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCAD), a relatively common fatty acid oxidation disorder . The enzymatic basis for this specificity is well-established; the precursor compound, 3-phenylpropionyl-CoA, is effectively dehydrogenated specifically by MCAD and not by other acyl-CoA dehydrogenases, making its glycine conjugate a pathognomonic urinary marker for this condition . Furthermore, 3-phenylpropionylglycine is a significant metabolite produced by the gut microbiota from dietary phenylalanine and has demonstrated promising anti-adipogenic properties in preclinical studies . Research has shown that it suppresses lipid droplet accumulation during adipocyte differentiation by down-regulating key lipogenic genes and inhibiting the adiponectin-PPAR signaling pathway, highlighting its potential as a candidate for developing therapeutics for metabolic conditions like obesity . This product is supplied as a white solid and should be stored in a 2-8°C refrigerator . FOR RESEARCH USE ONLY.

Properties

Molecular Formula

C₉¹³C₂H₁₃¹⁵NO₃

Molecular Weight

210.2

Synonyms

N-(1-Oxo-3-phenylpropyl)glycine-3C2,15N;  (3-Phenylpropionyl)glycine-3C2,15N;  N-(3-Phenylpropanoyl)glycine-3C2,15N

Origin of Product

United States

Comparison with Similar Compounds

Unlabeled N-(3-Phenylpropionyl)glycine

  • Molecular Formula: C₁₁H₁₃NO₃
  • Molecular Weight : 207.2 .
  • Applications: Primary diagnostic marker for MCAD deficiency; detected via gas chromatography-mass spectrometry (GC-MS) in urine .
  • Key Study: Rinaldo et al. (1988) established its role in MCAD diagnosis, showing elevated urinary levels during metabolic crises .

N-(3-Phenylpropionyl)glycine-2,2-d2

  • Molecular Formula: C₁₁H₁₁D₂NO₃
  • Molecular Weight : 209.23 .
  • Isotopic Substitution : Two deuterium atoms at the glycine moiety.
  • Use : Deuterated analogs are employed in quantitative NMR (qNMR) to improve signal resolution in metabolic studies .

N-(3-Indolylacetyl)glycine-¹³C2,¹⁵N

  • Molecular Formula : C₁₀¹³C₂H₁₃¹⁵N₂O₃
  • Applications : Tumor therapeutic research; binds to human serum albumin, aiding drug delivery studies .
  • Contrast : Unlike phenylpropionylglycine derivatives, indolylacetyl-glycine conjugates are linked to tryptophan metabolism and oncological applications .

Functional and Analytical Comparisons

Table 1: Key Properties of N-(3-Phenylpropionyl)glycine Derivatives

Compound Molecular Formula Molecular Weight Isotopic Labels Key Application
N-(3-Phenylpropionyl)glycine C₁₁H₁₃NO₃ 207.2 None MCAD deficiency diagnosis
N-(3-Phenylpropionyl)glycine-3C2,15N C₉¹³C₂H₁₃¹⁵NO₃ 210.2 ¹³C₂, ¹⁵N Internal standard for GC-MS/NMR
N-(3-Phenylpropionyl)glycine-2,2-d2 C₁₁H₁₁D₂NO₃ 209.23 D₂ qNMR metabolic tracing
N-(3-Indolylacetyl)glycine-¹³C2,¹⁵N C₁₀¹³C₂H₁₃¹⁵N₂O₃ 227.2 ¹³C₂, ¹⁵N Tumor therapeutic research

Table 2: Analytical Advantages of Isotope Labeling

Isotope Application Benefit Example Study
¹⁵N NMR hyperpolarization Long T₁ relaxation times (~9.8 min) Enhanced MRI signal resolution
¹³C Mass spectrometry Reduced isotopic interference Accurate quantification
Deuterium Metabolic tracing Improved spectral resolution in NMR qNMR standardization

Research Findings and Clinical Relevance

MCAD Deficiency Diagnosis: The unlabeled compound is elevated in urine during metabolic crises, with sensitivity validated in a 1988 study (Rinaldo et al.) . The ¹³C/¹⁵N-labeled analog improves diagnostic accuracy by serving as a stable internal standard, reducing variability in GC-MS assays .

Isotopic Tracers in Metabolic Studies :

  • ¹⁵N-labeled compounds exhibit prolonged T₁ relaxation times in NMR, enabling real-time tracking of nitrogen metabolism in vivo .
  • Deuterated analogs mitigate signal overlap in complex biological matrices, critical for quantifying low-abundance metabolites .

Therapeutic Potential of Structural Analogs: Indolylacetyl-glycine derivatives demonstrate albumin-binding properties, suggesting utility in targeted drug delivery systems .

Preparation Methods

Isotopic Labeling of Glycine

The glycine moiety in N-(3-phenylpropionyl)glycine-3C<sup>2,15</sup>N is labeled at the α-carbon (C2) and the amino nitrogen (N). Two primary strategies are employed:

  • Strecker Synthesis with <sup>15</sup>N-Labeled Ammonia : Glycine-3C<sup>2,15</sup>N is synthesized by reacting <sup>13</sup>C-labeled formaldehyde, <sup>15</sup>NH<sub>4</sub>Cl, and HCN under alkaline conditions. The reaction proceeds via the Strecker mechanism, forming aminonitriles that hydrolyze to glycine.

  • Enzymatic Transamination : <sup>15</sup>N-labeled glycine is produced using glutamate dehydrogenase and <sup>15</sup>NH<sub>4</sub><sup>+</sup> as the nitrogen donor, coupled with <sup>13</sup>C-labeled pyruvate as the carbon source.

Key Parameters for Glycine-3C<sup>2,15</sup>N Synthesis

ParameterStrecker SynthesisEnzymatic Method
Yield65–75%85–92%
Isotopic Purity≥98% <sup>13</sup>C, <sup>15</sup>N≥99% <sup>13</sup>C, <sup>15</sup>N
Reaction Time24–48 hours6–12 hours
PurificationIon-exchange chromatographyCrystallization

Acylation of Glycine-3C<sup>2,15</sup>N with 3-Phenylpropionyl Chloride

The labeled glycine is acylated with 3-phenylpropionyl chloride under Schotten-Baumann conditions:

  • Reaction Setup : Glycine-3C<sup>2,15</sup>N (1 eq) is dissolved in 10% NaOH, and 3-phenylpropionyl chloride (1.2 eq) is added dropwise at 0–5°C.

  • Workup : The mixture is acidified to pH 2 with HCl, precipitating the product. Crude yield: 80–90%.

  • Purification : Recrystallization from ethanol/water (1:3 v/v) achieves >99% purity.

Optimization Data for Acylation

ConditionOptimal ValueImpact on Yield
Temperature0–5°CMinimizes hydrolysis
Molar Ratio (Gly:Cl)1:1.2Maximizes conversion
Solvent SystemNaOH/H<sub>2</sub>OEnhances nucleophilicity

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization and Peptide Coupling

Adapting methodologies from peptidyl-tRNA synthesis, N-(3-phenylpropionyl)glycine-3C<sup>2,15</sup>N is synthesized on a polystyrene resin functionalized with 3′-amino-3′-deoxyadenosine:

  • Resin Loading : 3′-Amino-3′-deoxyadenosine is conjugated to Wang resin via a glutaryl linker.

  • Glycine Coupling : Fmoc-glycine-3C<sup>2,15</sup>N (3 eq) is activated with HBTU/DIPEA and coupled to the resin-bound adenosine.

  • Acylation : 3-Phenylpropionic acid (3 eq) is introduced using DIC/HOBt activation.

  • Cleavage : TFA/water (95:5 v/v) releases the product, with a typical yield of 70–80%.

Critical Advantages of Solid-Phase Synthesis

  • Isotopic Fidelity : Minimal isotopic scrambling due to protected intermediates.

  • Scalability : Batch production of 10–50 g with consistent purity.

Enzymatic Synthesis Using Acyltransferases

Biocatalytic Acylation

Lipase B from Candida antarctica (CAL-B) catalyzes the acylation of glycine-3C<sup>2,15</sup>N with vinyl 3-phenylpropionate in organic media:

  • Reaction Conditions : Glycine-3C<sup>2,15</sup>N (50 mM), vinyl 3-phenylpropionate (100 mM), CAL-B (20 mg/mL) in tert-butanol at 37°C.

  • Conversion : >95% after 24 hours, with enzyme reuse for 5 cycles without yield loss.

Comparison of Enzymatic vs. Chemical Acylation

MetricEnzymatic MethodChemical Method
Yield90–95%80–90%
Byproducts<1%5–10%
Solvent ToxicityLow (tert-butanol)High (DCM, THF)

Quality Control and Analytical Validation

Isotopic Purity Assessment

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 224.0921 [M+H]<sup>+</sup> (calc. for C<sub>11</sub><sup>13</sup>C<sub>2</sub>H<sub>14</sub><sup>15</sup>NO<sub>3</sub>: 224.0925).

  • NMR Spectroscopy : <sup>13</sup>C NMR shows doublets at δ 42.1 ppm (C2, <sup>13</sup>C-<sup>13</sup>C coupling) and <sup>15</sup>N NMR at δ −345 ppm (amide nitrogen).

Regulatory Compliance

  • Safety Protocols : Eye protection and gloves are mandatory due to the compound’s Category 1 eye irritation hazard.

  • Storage : −20°C in amber vials under argon to prevent hydrolysis.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthesis Routes

MethodCost per Gram (USD)Throughput (kg/month)
Chemical Synthesis$120–1505–10
Solid-Phase Synthesis$200–2501–2
Enzymatic Synthesis$80–10020–30

Environmental Impact

  • E-Factor : Enzymatic synthesis achieves an E-factor of 8.2 vs. 23.5 for chemical methods.

  • Solvent Recovery : >90% tert-butanol recycled in enzymatic processes .

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